1,3-Dichloro-2,4-difluoro-5-nitrobenzene

Description

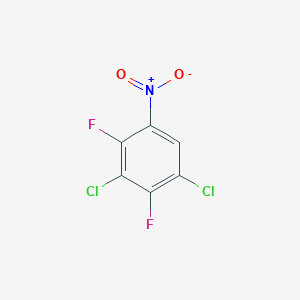

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F2NO2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWALCRQILZGQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378829 | |

| Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15952-70-2 | |

| Record name | 1,3-dichloro-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dichloro-2,4-difluoro-5-nitrobenzene IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a key chemical intermediate. This document details its chemical identity, physical properties, synthesis, and applications, with a focus on its role in the development of agrochemicals.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the chemical formula C₆HCl₂F₂NO₂. Its structure consists of a benzene ring substituted with two chlorine atoms, two fluorine atoms, and a nitro group.

Synonyms: 3,5-Dichloro-2,4-difluoronitrobenzene

IUPAC Name: this compound

CAS Number: 15952-70-2[1]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 227.98 g/mol | [1] |

| Density | 1.706 g/cm³ | [2][3] |

| Boiling Point | 268 °C at 760 mmHg | [2][3] |

| Flash Point | 115.9 °C | [2][3] |

| Appearance | White powder | [4] |

| Purity | ≥98% | [1] |

Synthesis and Reactions

The primary synthesis route for this compound involves the chlorination of 2,4-difluoronitrobenzene. This intermediate is of significant interest due to its role as a precursor in the synthesis of other valuable compounds.

Logical Relationship in Synthesis

The following diagram illustrates the logical progression from the starting material to the final product of interest in many applications.

Caption: Synthetic pathway from 2,4-difluoronitrobenzene to agrochemicals.

Experimental Protocols

A key application of this compound is its use in the synthesis of 2,4-difluoro-3,5-dichloroaniline, a vital intermediate for certain fluorophenylurea-based agrochemicals.[1]

Synthesis of this compound

A common method for the synthesis of this compound is through the chlorination of 2,4-difluoronitrobenzene.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Reduction to 2,4-Difluoro-3,5-dichloroaniline

The nitro group of this compound can be readily reduced to an amine to form 2,4-difluoro-3,5-dichloroaniline.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound in an appropriate solvent (e.g., ethanol, acetic acid).

-

Addition of Reducing Agent: Add a reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to ensure complete reduction of the nitro group.

-

Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst or unreacted iron. The filtrate is then neutralized, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by crystallization or column chromatography to yield pure 2,4-difluoro-3,5-dichloroaniline.

Applications in Drug Development and Agrochemicals

While direct applications in drug development are not widely documented, the primary utility of this compound lies in its role as a key building block for the synthesis of agrochemicals. The resulting 2,4-difluoro-3,5-dichloroaniline is a precursor to a class of insecticides known as fluorophenylureas. The specific substitution pattern of chlorine and fluorine atoms on the benzene ring is crucial for the biological activity of the final pesticide products.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. Users should consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound. The work should be conducted in a well-ventilated area or a fume hood.

References

Spectral data analysis of 1,3-dichloro-2,4-difluoro-5-nitrobenzene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 1,3-dichloro-2,4-difluoro-5-nitrobenzene. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages predictive models and spectral data from analogous structures to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis by providing foundational data for compound identification, characterization, and method development. Detailed experimental protocols for acquiring such spectral data are also provided.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These predictions are based on established spectral databases and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei are presented below.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ~ 8.2 - 8.5 | Singlet (broad) | - | H-6 |

Note: The single aromatic proton is expected to be significantly deshielded due to the presence of the electron-withdrawing nitro group and adjacent halogens.

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 150 - 155 | C-F |

| ~ 145 - 150 | C-NO₂ |

| ~ 135 - 140 | C-Cl |

| ~ 130 - 135 | C-Cl |

| ~ 125 - 130 | C-F |

| ~ 120 - 125 | C-H |

Note: The chemical shifts are estimations and can be influenced by solvent effects and the complex interplay of electronic effects from the multiple substituents.

Table 3: Predicted ¹⁹F NMR Data

| Predicted Chemical Shift (ppm) | Assignment |

| ~ -110 to -120 | F at C-2 |

| ~ -125 to -135 | F at C-4 |

Note: The chemical shifts are relative to a standard (e.g., CFCl₃) and are influenced by the electronic environment created by the adjacent chloro and nitro groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 4: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 1530 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1370 | Strong | Symmetric NO₂ stretch |

| 1600 - 1620 | Medium | Aromatic C=C stretch |

| 1450 - 1500 | Medium | Aromatic C=C stretch |

| 1100 - 1200 | Strong | C-F stretch |

| 800 - 900 | Strong | C-Cl stretch |

| 3050 - 3100 | Weak | Aromatic C-H stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 243/245/247 | [M]⁺∙ (Molecular ion peak with characteristic isotopic pattern for two chlorine atoms) |

| 197/199/201 | [M - NO₂]⁺ |

| 162/164 | [M - NO₂ - Cl]⁺ |

| 143 | [M - NO₂ - Cl - F]⁺ |

| 108 | [C₆H₂F₂]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The spectral width should be set to cover the expected range of aromatic protons (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required. A spectral width of 0-200 ppm is typically used.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width appropriate for fluorinated aromatic compounds should be selected.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization:

-

EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons to induce ionization and fragmentation.

-

ESI: Infuse the sample solution into the ESI source where a high voltage is applied to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectral analysis process and the molecular structure with key fragmentation pathways.

Caption: Logical workflow for the spectral analysis of an organic compound.

Caption: Key fragmentation pathways in the mass spectrum.

An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic pathways for the production of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic route, explores potential alternative methods, and presents available quantitative data and experimental protocols.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₆HCl₂F₂NO₂. Its structure, featuring a combination of halogen and nitro functional groups, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides. The precise arrangement of its substituents governs its reactivity, allowing for selective chemical transformations.

Primary Synthetic Route: Chlorination of 2,4-Difluoronitrobenzene

The most prominently documented and industrially relevant method for the synthesis of this compound is the direct chlorination of 2,4-difluoronitrobenzene. This electrophilic aromatic substitution reaction introduces two chlorine atoms onto the benzene ring.

General Reaction Scheme

The overall transformation can be represented as follows:

Caption: Primary synthesis of this compound.

Experimental Protocols

Detailed experimental procedures have been outlined in patent literature. The reaction is typically carried out using a halogen carrier as a catalyst in a polar solvent.

Protocol 1: Chlorination in Concentrated Sulfuric Acid

A common protocol involves the use of concentrated sulfuric acid as the solvent and iodine as the catalyst.

-

Reactants and Reagents:

-

2,4-Difluoronitrobenzene

-

Chlorine gas (Cl₂)

-

Iodine (I₂)

-

98% Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution

-

Ice water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in 98% concentrated sulfuric acid.

-

Heat the mixture to 160°C.

-

Bubble chlorine gas through the reaction mixture for approximately 8 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Separate the organic phase and wash it with an aqueous sodium hydroxide solution until neutral.

-

The resulting product is this compound.[1]

-

Protocol 2: Chlorination in Other Polar Solvents

The reaction can also be performed in other polar aprotic solvents, which may offer advantages in terms of handling and work-up.

-

Alternative Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetramethylene sulfone (sulfolane).[1]

-

General Conditions: The reaction temperature is typically maintained between 120°C and 160°C, with reaction times ranging from 6 to 8 hours.[1]

Quantitative Data

While specific yield and purity data for the direct synthesis of this compound via this method are not extensively reported in publicly available literature, the process is described as efficient. The yield of a subsequent product, a benzoyl urea compound derived from the target molecule, has been reported to be as high as 93.7%.[1] Commercial suppliers of 1,3-dichloro-2-fluoro-5-nitrobenzene, a related compound, often specify a purity of ≥97%.[2]

| Parameter | Concentrated H₂SO₄ | DMSO | DMF | Tetramethylene Sulfone |

| Precursor | 2,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene |

| Catalyst | Iodine | Iodine | Iodine | Iodine |

| Temperature | 160°C | 120°C | 140°C | 130°C |

| Reaction Time | 8 hours | 6 hours | 7 hours | 7 hours |

Table 1: Comparison of Reaction Conditions for the Chlorination of 2,4-Difluoronitrobenzene.[1]

Alternative Synthetic Routes

While the chlorination of 2,4-difluoronitrobenzene is the primary route, other potential synthetic pathways can be considered, though they may be less economically viable or less documented.

Nitration of 1,3-Dichloro-2,4-difluorobenzene

An alternative approach is the nitration of 1,3-dichloro-2,4-difluorobenzene. This reaction would involve the introduction of a nitro group onto the dichlorodifluorobenzene ring.

Caption: Alternative synthesis via nitration.

Multi-step Synthesis from 1,2,3,4-Tetrachlorobenzene

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the primary synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is predominantly achieved through the direct chlorination of 2,4-difluoronitrobenzene. This method offers a straightforward and efficient pathway to this valuable chemical intermediate. While alternative routes exist, they are generally less practical for large-scale synthesis due to economic or procedural limitations. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the primary synthetic route, including its experimental parameters, is essential for the efficient production and utilization of this key precursor. Further research into optimizing reaction yields and purity for the primary route, as well as the exploration of more viable alternative pathways, would be beneficial for the field.

References

An In-depth Technical Guide to the Solubility Profile of 1,3-dichloro-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a critical parameter for its application in chemical synthesis and pharmaceutical development. Due to the current absence of publicly available quantitative solubility data for this compound in common organic solvents, this document provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, including gravimetric and spectrophotometric analysis, ensuring the generation of accurate and reproducible data. This guide also includes a template for data presentation and a visual workflow to aid in experimental design and execution.

Introduction

This compound is a halogenated nitrobenzene derivative with potential applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its solubility in various organic solvents is fundamental for process development, formulation, and analytical method development. Solubility dictates key process parameters such as reaction kinetics, crystallization, and purification.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties are essential for designing solubility experiments and interpreting the results.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 209.99 g/mol | [1] |

| Appearance | Solid (predicted) | |

| CAS Number | 3107-19-5 | [1] |

Note: Some physical properties like melting point and boiling point are not well-documented in publicly accessible sources.

Quantitative Solubility Data Presentation

As quantitative data is not currently available, the following table serves as a template for researchers to record their experimentally determined solubility values for this compound in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Alcohols | ||||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Ketones | ||||

| Acetone | 25 | |||

| Methyl Ethyl Ketone | 25 | |||

| Ethers | ||||

| Diethyl Ether | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Halogenated Solvents | ||||

| Dichloromethane | 25 | |||

| Chloroform | 25 | |||

| Aromatic Hydrocarbons | ||||

| Toluene | 25 | |||

| Xylene | 25 | |||

| Amides | ||||

| Dimethylformamide (DMF) | 25 | |||

| Dimethyl Acetamide (DMAc) | 25 | |||

| Esters | ||||

| Ethyl Acetate | 25 | |||

| Other Solvents | ||||

| Acetonitrile | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocols for Solubility Determination

Two widely accepted methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and the spectrophotometric method.

The gravimetric method is a direct and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[2]

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[2]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.[2]

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.[2]

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.[2]

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.[2]

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)

Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, especially for compounds with low solubility. These methods rely on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. A calibration curve must first be established.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for purity assessment and can also be used for quantitative analysis.[3]

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance (using UV-Vis) or peak area (using HPLC) of each standard solution at an appropriate wavelength (e.g., 254 nm).[3]

-

Plot a calibration curve of absorbance or peak area versus concentration.

-

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the gravimetric method.

-

Phase Separation and Sample Withdrawal: Follow steps 3 and 4 from the gravimetric method.

-

Dilution: Dilute the clear supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Measure the absorbance or peak area of the diluted supernatant.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility = Concentration of diluted sample × Dilution factor

-

Mandatory Visualizations

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct solubility data for this compound is not currently published, this guide provides the necessary experimental framework for researchers to generate this critical information. The detailed protocols for gravimetric and spectrophotometric methods, along with the data presentation template and workflow visualization, offer a comprehensive approach to characterizing the solubility profile of this compound. Accurate solubility data is indispensable for the efficient and effective use of this compound in research and development.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-dichloro-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the molecular structure and conformation of 1,3-dichloro-2,4-difluoro-5-nitrobenzene. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental or computational studies specifically characterizing the three-dimensional structure and conformational preferences of this molecule are not publicly available. This document, therefore, outlines the standard methodologies that would be employed for such a characterization, including spectroscopic analysis, X-ray crystallography, and computational modeling. While specific quantitative data for the title compound cannot be provided, this guide serves as a framework for future research and provides context based on the analysis of structurally related compounds.

Introduction

This compound (C₆HCl₂F₂NO₂) is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional molecular structure and conformational dynamics. The arrangement of the chloro, fluoro, and nitro substituents on the benzene ring dictates the molecule's electronic properties, polarity, and steric profile, which in turn influence its interactions with biological targets.

A thorough understanding of the molecule's preferred conformation, including the planarity of the benzene ring and the orientation of the nitro group, is crucial for rational drug design and the development of structure-activity relationships. This guide outlines the necessary experimental and computational workflows to elucidate these structural features.

Hypothetical Experimental and Computational Workflow

The definitive determination of the molecular structure and conformation of this compound would necessitate a combined approach of experimental techniques and computational modeling. The logical workflow for such an investigation is depicted below.

Methodologies for Structural Analysis

Synthesis and Purification

The synthesis of this compound can be achieved through the chlorination of 2,4-difluoronitrobenzene in the presence of a catalyst such as iodine.[1] The reaction is typically carried out in a polar solvent at elevated temperatures. Following the reaction, the product would be isolated and purified, for instance by recrystallization, to obtain single crystals suitable for X-ray diffraction analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for confirming the chemical structure. The chemical shifts and coupling constants would provide information about the electronic environment of each nucleus and the connectivity of the atoms.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups, particularly the symmetric and asymmetric stretching modes of the nitro group, and the various C-H, C-F, and C-Cl vibrations.

Single Crystal X-ray Diffraction

The most definitive method for determining the solid-state molecular structure is single crystal X-ray diffraction. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles, revealing the conformation of the molecule in the crystalline state. For structurally related compounds, monoclinic crystal systems are common.[3]

Computational Chemistry

Density Functional Theory (DFT) Calculations: Quantum chemical calculations, such as those using Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G(d,p), would be employed to determine the optimized molecular geometry in the gas phase.[3] These calculations can also predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) for comparison with experimental data.

Conformational Analysis: A key aspect of the computational study would be to investigate the rotational barrier of the nitro group with respect to the benzene ring. This is typically done by performing a potential energy surface (PES) scan, where the dihedral angle between the nitro group and the benzene ring is systematically varied, and the energy of the molecule is calculated at each step. This analysis would reveal the most stable conformation and the energy barriers between different conformations.

Hypothetical Structural Data

In the absence of published data, the following tables present a hypothetical but plausible set of structural parameters for this compound, based on typical values for similar halogenated nitrobenzene compounds. These tables are for illustrative purposes only and should not be considered as experimental results.

Table 1: Hypothetical Geometric Parameters from X-ray Crystallography and DFT.

| Parameter | Hypothetical X-ray Data | Hypothetical DFT Data (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.395 | 1.398 |

| C2-C3 | 1.388 | 1.390 |

| C3-C4 | 1.390 | 1.392 |

| C4-C5 | 1.385 | 1.387 |

| C5-C6 | 1.392 | 1.394 |

| C6-C1 | 1.389 | 1.391 |

| C1-Cl | 1.735 | 1.740 |

| C3-Cl | 1.738 | 1.742 |

| C2-F | 1.350 | 1.355 |

| C4-F | 1.352 | 1.357 |

| C5-N | 1.475 | 1.480 |

| N-O1 | 1.220 | 1.225 |

| N-O2 | 1.220 | 1.225 |

| Bond Angles (°) ** | ||

| C6-C1-C2 | 120.5 | 120.3 |

| C1-C2-C3 | 119.8 | 119.9 |

| C2-C3-C4 | 120.2 | 120.1 |

| C3-C4-C5 | 119.7 | 119.8 |

| C4-C5-C6 | 121.5 | 121.7 |

| C5-C6-C1 | 118.3 | 118.2 |

| C4-C5-N | 119.0 | 119.2 |

| C6-C5-N | 119.5 | 119.1 |

| O1-N-O2 | 125.0 | 125.3 |

| Dihedral Angles (°) ** | ||

| C4-C5-N-O1 | 0.5 | 0.0 |

| C6-C5-N-O2 | 179.5 | 180.0 |

Table 2: Hypothetical Vibrational Frequencies for the Nitro Group.

| Vibrational Mode | Hypothetical FT-IR (cm⁻¹) | Hypothetical Raman (cm⁻¹) |

| NO₂ symmetric stretch | 1350 | 1348 |

| NO₂ asymmetric stretch | 1530 | 1528 |

Conclusion

A detailed structural and conformational analysis of this compound is crucial for understanding its chemical and physical properties, which is fundamental for its application in drug development and materials science. Currently, there is a notable absence of such studies in the public domain. This technical guide has outlined the integrated experimental and computational strategies that are necessary to fully characterize this molecule. Future research efforts focusing on single crystal X-ray diffraction and high-level computational modeling are highly recommended to fill this knowledge gap. The resulting data would be invaluable for the scientific community, particularly for those involved in the synthesis and application of halogenated nitroaromatic compounds.

References

An In-depth Technical Guide to the Thermochemical Profile of 1,3-dichloro-2,4-difluoro-5-nitrobenzene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of the key thermochemical data for the compound 1,3-dichloro-2,4-difluoro-5-nitrobenzene. Due to a lack of experimentally determined thermochemical data in the current body of scientific literature, this guide outlines the established experimental protocols and computational methods that would be employed for the determination of critical thermochemical parameters. Furthermore, it presents a structured format for the presentation of such data and visualizes both the experimental workflow for data acquisition and a representative reaction pathway for this class of molecule. This document serves as a foundational guide for researchers requiring these data for reaction modeling, safety assessments, and process optimization in the fields of chemical synthesis and drug development.

Introduction

This compound is a halogenated nitroaromatic compound. Such molecules are pivotal intermediates in the synthesis of a wide array of industrial and pharmaceutical compounds. A thorough understanding of their thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is fundamental for the design of safe and efficient chemical processes, including reaction scale-up, hazard analysis, and the development of computational process models.

This document addresses the current information gap regarding the thermochemical data for this compound by detailing the requisite experimental and computational methodologies for its determination.

Thermochemical Data

While specific experimental values for this compound are not currently available in the literature, the following tables provide a structured summary of the essential thermochemical parameters that would be determined through the experimental protocols outlined in Section 3.

Table 1: Standard Molar Enthalpy of Formation

| Parameter | Symbol | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation (Gas) | ΔfH°(g) | Data Not Available | Combustion Calorimetry & DSC/TGA |

| Standard Molar Enthalpy of Formation (Solid) | ΔfH°(s) | Data Not Available | Combustion Calorimetry |

Table 2: Molar Heat Capacity and Entropy

| Parameter | Symbol | Value (J/mol·K) | Method |

| Molar Heat Capacity (Solid) | Cp,m(s) | Data Not Available | Differential Scanning Calorimetry (DSC) |

| Standard Molar Entropy (Solid) | S°(s) | Data Not Available | Heat Capacity Calorimetry |

Experimental Protocols

The determination of the thermochemical data presented in Section 2 would be accomplished through a series of well-established experimental techniques.

Determination of Standard Molar Enthalpy of Combustion

The standard molar enthalpy of combustion would be determined using static-bomb combustion calorimetry .

-

Apparatus: A high-precision bomb calorimeter equipped with a platinum crucible and a firing mechanism.

-

Procedure:

-

A precisely weighed sample of this compound is placed in the crucible.

-

A cotton fuse of known mass and combustion energy is positioned in contact with the sample.

-

The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter jacket.

-

The temperature of the water is monitored until a steady state is reached.

-

The sample is ignited, and the subsequent temperature change of the water is recorded with high precision.

-

The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the combustion of the fuse and the formation of nitric acid from residual nitrogen.

-

Determination of Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation in the solid state, ΔfH°(s), is derived from the experimentally determined standard molar enthalpy of combustion using Hess's Law.

Determination of Molar Heat Capacity

The molar heat capacity of the solid compound would be measured using Differential Scanning Calorimetry (DSC) .

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A weighed sample of the compound is placed in an aluminum pan, and an empty pan is used as a reference.

-

The sample and reference are heated at a constant rate over a specified temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

This heat flow difference is directly proportional to the heat capacity of the sample.

-

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, required to determine the gas-phase enthalpy of formation, can be determined from thermogravimetric analysis (TGA) or by measuring the vapor pressure as a function of temperature using the Knudsen effusion method.

Visualizations

Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for the experimental determination of the standard molar enthalpy of formation in the gas phase.

Caption: Experimental workflow for thermochemical data determination.

Representative Reaction Pathway: Nucleophilic Aromatic Substitution

Halogenated nitroaromatic compounds are known to undergo nucleophilic aromatic substitution, where a nucleophile replaces a halogen on the aromatic ring. The nitro group is a strong electron-withdrawing group, which activates the ring towards this type of reaction.

Caption: Nucleophilic aromatic substitution pathway.

Conclusion

This technical guide has detailed the necessary experimental and computational frameworks for establishing a complete thermochemical profile of this compound. While specific experimental data is not yet available, the protocols for bomb calorimetry and differential scanning calorimetry, along with established computational chemistry methods, provide a clear path forward for obtaining this critical information. The structured data tables and workflow diagrams presented herein offer a standardized approach for the reporting and utilization of these future findings. The availability of such data will be invaluable for the advancement of chemical process design, safety engineering, and drug development involving this and related compounds.

An In-Depth Technical Guide to the Potential Hazards and Safety Precautions for 1,3-Dichloro-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 1,3-dichloro-2,4-difluoro-5-nitrobenzene (CAS No. 3107-19-5). Given the limited specific toxicological data for this compound, this guide also incorporates information from structurally similar halogenated nitroaromatic compounds to provide a thorough risk assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its acute toxicity, and irritant properties.

GHS Classification:

Based on available data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

Toxicological Data

| Compound | CAS No. | LD50 (Oral, Rat) | LD50 (Dermal, Rat) | Other Toxicity Data |

| 1,2-Dichloro-4-nitrobenzene | 99-54-7 | 625 mg/kg[1] | >2000 mg/kg | Causes the formation of methemoglobin.[2] |

| 2,4-Dichloronitrobenzene | 611-06-3 | 990 mg/kg[3] | 921 mg/kg[3] | |

| 2,4-Difluoronitrobenzene | 446-35-5 | 200 mg/kg[4] | Not available | |

| p-Nitrochlorobenzene | 100-00-5 | 812 mg/kg | Not available | Considered a potential occupational carcinogen.[5] |

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for this compound. However, exposure limits for related compounds provide a useful reference for risk assessment.

| Substance | OSHA PEL (8-hour TWA) | ACGIH TLV (8-hour TWA) | NIOSH REL |

| p-Chloronitrobenzene | 1 mg/m³ (skin)[6] | 0.64 mg/m³ (skin)[6] | Lowest feasible concentration |

| 2-Chloronitrobenzene | Not established | Not established | Median concentration in personal air samples of 19 workers was 0.37 mg/m³.[7] |

Experimental Protocol for Safe Handling

The following is a generalized experimental protocol for the safe handling of this compound in a laboratory setting. This protocol should be adapted to specific experimental conditions and institutional safety guidelines.

4.1. Pre-Experiment Procedures:

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance to be used, the nature of the procedure, and potential for exposure.

-

Information Review: Review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.

-

Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of the solid and its solutions should be performed within the fume hood.

-

Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE, which includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat and closed-toe shoes.

-

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have an appropriate spill kit available.

4.2. Handling and Experimental Procedure:

-

Work Area Preparation: Designate a specific area within the fume hood for the experiment. Cover the work surface with absorbent, disposable bench paper.

-

Weighing and Transfer:

-

Tare a suitable container on a balance inside the fume hood if possible.

-

Carefully transfer the required amount of this compound to the container using a spatula.

-

Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.

-

-

Dissolution and Reaction:

-

Add solvents and other reagents slowly to the container with the compound.

-

If heating is required, use a heating mantle with a temperature controller. Avoid open flames.

-

-

Post-Reaction Work-up:

-

Allow the reaction mixture to cool to room temperature before opening the reaction vessel.

-

Perform all extractions, filtrations, and other work-up procedures within the fume hood.

-

4.3. Waste Disposal:

-

Segregation: All waste contaminated with this compound, including disposable labware, gloves, and bench paper, must be collected in a designated, labeled hazardous waste container.

-

Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

-

Disposal: Follow institutional and local regulations for the disposal of hazardous chemical waste.

4.4. Decontamination:

-

Thoroughly decontaminate all non-disposable glassware and equipment that came into contact with the chemical using an appropriate solvent, followed by washing with soap and water.

-

Wipe down the work surface in the fume hood with a suitable solvent and then with a cleaning solution.

Emergency Procedures

5.1. Spills:

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the contaminated absorbent material into a labeled hazardous waste container.

-

Decontaminate the area of the spill.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area.

-

Alert others and activate the nearest fire alarm if necessary.

-

Contact the institution's emergency response team.

-

Provide the emergency response team with the identity of the spilled material and any other relevant information.

-

5.2. First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Caption: Relationship between hazards, exposure routes, and target organs.

Caption: Workflow for the safe handling of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. p-Nitrochlorobenzene - IDLH | NIOSH | CDC [cdc.gov]

- 6. nj.gov [nj.gov]

- 7. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Historical context and discovery of 1,3-dichloro-2,4-difluoro-5-nitrobenzene

Foreword: Initial research for "1,3-dichloro-2,4-difluoro-5-nitrobenzene" indicates that the more common and structurally consistent nomenclature for this compound is 3,5-dichloro-2,4-difluoronitrobenzene . This guide will proceed with the latter name, as it aligns with scientific and patent literature. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed insights into the historical context, synthesis, and chemical properties of 3,5-dichloro-2,4-difluoronitrobenzene.

Historical Context and Discovery

The development of 3,5-dichloro-2,4-difluoronitrobenzene is intrinsically linked to the advancements in the field of agrochemicals, particularly the synthesis of benzoylurea insecticides. While a singular date for its discovery is not prominently documented, its significance grew with the need for specialized chemical intermediates for pesticides like teflubenzuron, an insect growth regulator. Patents for the synthesis of such insecticides, which began to appear in the latter half of the 20th century, often cite 3,5-dichloro-2,4-difluoronitrobenzene as a key precursor. Its unique arrangement of halogen substituents is crucial for the biological efficacy of the final agrochemical products.[1]

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found for this specific isomer combination. |

| Molecular Formula | C₆HCl₂F₂NO₂ |

| Molecular Weight | 227.98 g/mol |

| Appearance | Expected to be a crystalline solid |

Synthesis and Experimental Protocols

The primary and most efficient synthesis of 3,5-dichloro-2,4-difluoronitrobenzene is achieved through the direct chlorination of 2,4-difluoronitrobenzene. This method is advantageous as it typically results in the desired product without the formation of isomers, involves a straightforward reaction process, and proceeds under relatively mild conditions.[2][3]

Key Synthesis Step: Chlorination of 2,4-Difluoronitrobenzene

This process involves the electrophilic aromatic substitution of chlorine onto the 2,4-difluoronitrobenzene ring.

Experimental Protocol:

-

Reactants: 2,4-difluoronitrobenzene, chlorine gas, iodine (catalyst), and a polar solvent (e.g., concentrated sulfuric acid, dimethyl sulfoxide, or dimethylformamide).[2]

-

Procedure:

-

Dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in the chosen polar solvent within a reaction vessel.

-

Heat the mixture to a temperature between 120°C and 160°C.

-

Introduce chlorine gas into the reaction mixture.

-

Maintain the reaction for a period of 6 to 8 hours.

-

Upon completion, the reaction is stopped by discontinuing the chlorine gas flow.

-

The reaction mixture is then cooled and poured into ice water.

-

The organic phase is separated and washed with an aqueous sodium hydroxide solution until neutral to yield 3,5-dichloro-2,4-difluoronitrobenzene.[2]

-

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Starting Material | 31.8 g (0.2 mol) of 2,4-difluoronitrobenzene | [2] |

| Catalyst | 2.0 g of Iodine | [2] |

| Solvent | 50 mL of 98% Concentrated Sulfuric Acid | [2] |

| Reaction Temperature | 160°C | [2] |

| Reaction Time | 8 hours | [2] |

Subsequent Reaction: Reduction to 3,5-dichloro-2,4-difluoroaniline

A primary application of 3,5-dichloro-2,4-difluoronitrobenzene is its conversion to 3,5-dichloro-2,4-difluoroaniline, another critical intermediate.[1][4]

Experimental Protocol:

-

Reactants: 3,5-dichloro-2,4-difluoronitrobenzene, a reducing agent (e.g., hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon), and a solvent (e.g., dimethylformamide - DMF).[2][3]

-

Procedure:

-

Place 3,5-dichloro-2,4-difluoronitrobenzene, the catalyst, and the solvent in a high-pressure reactor (autoclave).

-

Seal the reactor and introduce hydrogen gas to a pressure of 1.25 MPa.

-

Heat the mixture to 50°C and maintain the reaction with stirring for approximately 3 hours, or until hydrogen uptake ceases.

-

After cooling and venting the excess hydrogen, the catalyst is removed by filtration.

-

The resulting filtrate is subjected to reduced pressure distillation to remove the solvent and isolate the 3,5-dichloro-2,4-difluoroaniline product.[2][4]

-

Quantitative Data for Reduction:

| Parameter | Value | Reference |

| Starting Material | 22.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene | [2] |

| Catalyst | 8 g of Raney Nickel | [2] |

| Solvent | 80 mL of Dimethylformamide (DMF) | [2] |

| Hydrogen Pressure | 1.25 MPa | [2] |

| Reaction Temperature | 50°C | [2] |

| Reaction Time | 3 hours | [2] |

Visualization of Synthesis Workflow

Caption: Synthetic pathway from 2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline.

Applications in Drug Development and Agrochemicals

The primary role of 3,5-dichloro-2,4-difluoronitrobenzene is as a pivotal intermediate in the synthesis of more complex molecules. Its derivative, 3,5-dichloro-2,4-difluoroaniline, is a key building block for the insecticide teflubenzuron.[2] The specific substitution pattern of chlorine and fluorine atoms on the benzene ring, which is established in the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene, is a determining factor in the biological activity of the final pesticide product.[1] While direct applications in drug development are not widely documented, the methodologies used in its synthesis are relevant to the broader field of medicinal chemistry, where halogenated aromatic compounds are of significant interest.

Safety and Handling

Given the nature of the reactants and the reaction conditions, the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene should only be undertaken by trained professionals in a controlled laboratory environment.

-

Chlorine Gas: Is highly toxic and corrosive and must be handled in a well-ventilated fume hood with appropriate scrubbing systems.[3]

-

Concentrated Sulfuric Acid: Is a strong acid and oxidizing agent, requiring careful handling and the use of appropriate personal protective equipment (PPE).

-

Catalytic Hydrogenation: Involves flammable hydrogen gas under high pressure and pyrophoric catalysts (Raney Nickel, Palladium on Carbon), necessitating the use of specialized high-pressure equipment and inert atmosphere techniques for handling the catalyst.[3]

It is imperative to consult the Safety Data Sheet (SDS) for all chemicals used in these procedures.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dichloro-2,4-difluoro-5-nitrobenzene as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2,4-difluoro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of a diverse range of organic molecules. Its unique substitution pattern, featuring two chlorine atoms, two fluorine atoms, and a nitro group, provides multiple reactive sites for strategic chemical modifications. The electron-withdrawing nature of the nitro and halogen substituents activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amino group, opening pathways to a variety of heterocyclic and other complex molecular architectures.

These application notes provide an overview of the key transformations involving this compound and its derivatives, with a focus on its application in the synthesis of agrochemicals and potential pharmaceuticals, such as kinase inhibitors. Detailed experimental protocols for pivotal reactions are provided to facilitate its use in research and development.

Key Synthetic Transformations

The primary synthetic utility of this compound stems from two main types of reactions:

-

Reduction of the Nitro Group: The nitro group can be efficiently reduced to an amine (aniline derivative) using various reducing agents, most commonly through catalytic hydrogenation. This transformation is a crucial step in many synthetic sequences, as the resulting aniline is a key precursor for a wide array of further functionalizations.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing groups makes the aromatic ring susceptible to attack by nucleophiles. The chlorine and fluorine atoms can be selectively displaced by various nucleophiles, such as amines, anilines, and alkoxides, to introduce new functional groups and build molecular complexity. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.

Application in Agrochemical Synthesis: The Case of Teflubenzuron

A prominent application of this compound is in the synthesis of the benzoylurea insecticide, Teflubenzuron. This insecticide acts as an insect growth regulator by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[1][2][3][4][5] The synthesis of Teflubenzuron highlights a typical two-step utilization of the building block.

First, the nitro group of a related precursor is reduced to form 3,5-dichloro-2,4-difluoroaniline. This aniline is the key intermediate that carries the specific halogen substitution pattern required for the final product's biological activity.[6][7] Subsequently, this aniline is reacted with 2,6-difluorobenzoyl isocyanate in an addition reaction to yield Teflubenzuron.[6]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene

This protocol describes the chlorination of 2,4-difluoronitrobenzene to produce the title compound, a key precursor.[6]

-

Materials: 2,4-difluoronitrobenzene, Iodine, Polar Solvent (e.g., concentrated Sulfuric Acid, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)), Chlorine gas.

-

Procedure:

-

Dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in a suitable polar solvent in a reaction vessel equipped with a gas inlet and a stirrer.

-

Heat the mixture to a temperature between 120-160°C.

-

Bubble chlorine gas through the reaction mixture for 6-8 hours.

-

After the reaction is complete, cool the mixture and purify the product through separation and washing to obtain 3,5-dichloro-2,4-difluoronitrobenzene.

-

Protocol 2: Synthesis of 3,5-Dichloro-2,4-difluoroaniline

This protocol details the reduction of the nitro group to an amine.[6][8]

-

Materials: 3,5-dichloro-2,4-difluoronitrobenzene, Catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel), Hydrogen Source (e.g., Hydrogen gas, Ammonium formate), Solvent (e.g., Methanol, Ethanol, Isopropanol), Dehalogenation inhibitor (optional).

-

Procedure (Catalytic Hydrogenation):

-

In a high-pressure reactor (autoclave), dissolve 3,5-dichloro-2,4-difluoronitrobenzene in a suitable solvent.

-

Add the catalyst (e.g., 5% Pd/C) and a dehalogenation inhibitor if necessary.

-

Seal the reactor and purge with an inert gas, then introduce hydrogen gas to a pressure of 1.0-2.5 MPa.

-

Heat the reaction mixture with stirring until the hydrogen uptake ceases.

-

Cool the reactor, filter the catalyst, and concentrate the filtrate under reduced pressure to obtain 3,5-dichloro-2,4-difluoroaniline.

-

Table 1: Summary of Reaction Conditions for the Synthesis of 3,5-Dichloro-2,4-difluoroaniline

| Starting Material | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| 3,5-dichloro-2,4-difluoronitrobenzene | 5% Pd/C | Ammonium formate | Methanol | Reflux | N/A | 95.4 | [8] |

| 3,5-dichloro-2,4-difluoronitrobenzene | Raney Ni | H₂ | DMF | N/A | N/A | 93 | [8] |

| 3,5-dichloro-2,4-difluoronitrobenzene | 5% Pd/C | H₂ | DMF | N/A | N/A | 95 | [8] |

Protocol 3: Synthesis of Teflubenzuron

This protocol describes the final step in the synthesis of Teflubenzuron.[6]

-

Materials: 3,5-dichloro-2,4-difluoroaniline, 2,6-difluorobenzoyl isocyanate, Solvent (e.g., Toluene, Benzene).

-

Procedure:

-

Dissolve 3,5-dichloro-2,4-difluoroaniline (0.1 mol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux.

-

Slowly add 2,6-difluorobenzoyl isocyanate dropwise to the refluxing solution with stirring.

-

Continue to reflux the reaction mixture for 4 hours.

-

Cool the mixture, and collect the precipitated white crystals of Teflubenzuron by filtration.

-

Dry the product to obtain the final compound. A yield of 93.7% has been reported for this reaction.[6]

-

Diagram 1: Synthetic Pathway of Teflubenzuron

Caption: Synthetic route to the insecticide Teflubenzuron.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

The 3,5-dichloro-2,4-difluoroaniline moiety is a valuable pharmacophore in the design of kinase inhibitors, particularly those targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[1] MEK, a key kinase in this pathway, is a prominent target for cancer therapy.

The dual RAF/MEK inhibitor CH5126766 (RO5126766) is an example of a potent kinase inhibitor whose structure suggests the potential use of a dichlorodifluoro-substituted aromatic amine as a key building block.[1][3][4] While the exact synthesis of CH5126766 starts from a pyrimidine derivative, the general synthetic strategy for this class of compounds often involves the nucleophilic aromatic substitution of a dihalopyrimidine with a substituted aniline.

Diagram 2: General Workflow for Kinase Inhibitor Synthesis

Caption: General synthetic approach to pyrimidine-based kinase inhibitors.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution on a Dichloropyrimidine

This protocol provides a general method for the key coupling reaction in the synthesis of pyrimidine-based kinase inhibitors, which can be adapted using 3,5-dichloro-2,4-difluoroaniline.[9][10]

-

Materials: 5-Substituted-2,4-dichloropyrimidine, 3,5-dichloro-2,4-difluoroaniline, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Ethanol, Acetonitrile).

-

Procedure:

-

Dissolve the 5-substituted-2,4-dichloropyrimidine in the chosen solvent.

-

Add the base, followed by the 3,5-dichloro-2,4-difluoroaniline.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS. The reaction is typically selective for substitution at the C4 position of the pyrimidine ring.[9][10]

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired 4-anilino-2-chloropyrimidine intermediate.

-

Table 2: Representative Kinase Inhibitory Activity

| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |

| CH5126766 | MEK1 | 160 | [3] |

| BRAFV600E | 8.2 | [3] | |

| CRAF | 56 | [3] |

Diagram 3: MAPK Signaling Pathway and Inhibition

Caption: Simplified MAPK signaling pathway and the dual inhibitory action of CH5126766.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in modern organic synthesis. The strategic placement of reactive functional groups allows for the construction of complex molecules with significant biological activity. The provided protocols for the synthesis of the insecticide Teflubenzuron and the general scheme for the synthesis of pyrimidine-based kinase inhibitors demonstrate the broad applicability of this compound in both agrochemical and pharmaceutical research. The unique electronic and steric properties imparted by the dichlorodifluoro substitution pattern make it a compelling starting material for the discovery of novel bioactive compounds.

References

- 1. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RO5126766(CH5126766) | CAS:946128-88-7 | Raf/MEK dual inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Versatility of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene in Synthetic Chemistry: From Agrochemicals to Potential Therapeutics

For Immediate Release:

[City, State] – [Date] – The highly substituted aromatic compound, 1,3-dichloro-2,4-difluoro-5-nitrobenzene, serves as a critical starting material in the synthesis of specialized organic molecules. Its utility is most prominently demonstrated in the production of the benzoylurea insecticide, teflubenzuron. While its primary application lies in agrochemicals, the core chemical scaffold derived from this starting material is gaining attention in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology. This application note provides a detailed overview of the synthetic routes involving this compound and explores the potential medicinal applications of its derivatives, supported by experimental protocols and biological activity data from related compounds.

Core Application: Synthesis of the Insecticide Teflubenzuron

This compound is a key building block for the synthesis of teflubenzuron, a well-established insecticide. The synthesis proceeds through a two-step process:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 3,5-dichloro-2,4-difluoroaniline. This transformation is typically achieved through catalytic hydrogenation or using reducing agents like iron powder in an acidic medium.

-

Urea Formation: The resulting 3,5-dichloro-2,4-difluoroaniline is then reacted with a substituted benzoyl isocyanate, such as 2,6-difluorobenzoyl isocyanate, to form the final benzoylurea structure of teflubenzuron.

Teflubenzuron functions as an insect growth regulator by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. This mode of action provides a degree of selectivity, with low toxicity to mammals.[1]

Emerging Applications in Medicinal Chemistry: The Benzoylurea Scaffold as a Source of Anticancer Agents

The N-benzoyl-N'-phenylurea scaffold, central to teflubenzuron, has been identified as a promising pharmacophore for the development of anticancer agents. Numerous studies have demonstrated that derivatives of this class of compounds can exhibit potent antiproliferative activity against various cancer cell lines. While direct medicinal applications of teflubenzuron are not established, the exploration of other benzoylurea derivatives highlights the potential for repurposing this chemical class for therapeutic uses.[2][3]

Mechanism of Action in Cancer

Certain benzoylurea derivatives have been shown to exert their anticancer effects by interfering with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] This mechanism is distinct from their insecticidal action and is a well-validated target for cancer chemotherapy. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on both the benzoyl and phenyl rings of the urea moiety plays a crucial role in determining the anticancer potency and spectrum of activity.[2]

Quantitative Data on the Biological Activity of Benzoylurea Derivatives

The following table summarizes the in vitro anticancer activity of representative benzoylurea derivatives from the scientific literature. It is important to note that these specific compounds are not synthesized from this compound but serve to illustrate the therapeutic potential of the benzoylurea scaffold.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 16c | Hepatoma | Not specified (enhanced activity) | [2] |

| 16g | Hepatoma | Not specified (enhanced activity) | [2] |

| Compound E2 | Human Promyelocytic Leukemia (HL-60) | 5.8 | [3] |

| Compound E5 | Human Promyelocytic Leukemia (HL-60) | 6.2 | [3] |

| Compound E10 | Human Promyelocytic Leukemia (HL-60) | 7.5 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 3,5-dichloro-2,4-difluoroaniline from this compound

This protocol describes the reduction of the nitro group to an aniline, a key step in the synthesis of benzoylurea derivatives.

Materials:

-

This compound

-

Iron powder

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

-

To a suspension of iron powder (5 equivalents) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,5-dichloro-2,4-difluoroaniline, which can be purified by column chromatography or recrystallization.

Protocol 2: General Synthesis of N-Benzoyl-N'-(substituted phenyl)ureas

This protocol outlines the general procedure for the synthesis of benzoylurea derivatives from an aniline and a benzoyl isocyanate.

Materials:

-

Substituted aniline (e.g., 3,5-dichloro-2,4-difluoroaniline)

-

Substituted benzoyl isocyanate (e.g., 2,6-difluorobenzoyl isocyanate)

-

Anhydrous toluene

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

Dissolve the substituted aniline (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add the substituted benzoyl isocyanate (1 equivalent) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. The product often precipitates out of the solution.

-

Monitor the reaction progress by TLC.

-

Upon completion, collect the solid product by filtration.

-

Wash the collected solid with cold toluene and dry under vacuum to obtain the pure N-benzoyl-N'-(substituted phenyl)urea derivative.

Visualizing Synthetic Pathways and Logical Relationships

To illustrate the synthetic workflow and the relationship between the starting material and its applications, the following diagrams are provided.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a versatile building block in medicinal chemistry and materials science. The protocols focus on common derivatization strategies, including the reduction of the nitro group and nucleophilic aromatic substitution (SNAr) of the halogen substituents.

The high degree of halogenation and the presence of a strong electron-withdrawing nitro group make this compound an excellent substrate for nucleophilic aromatic substitution reactions.[1] The fluorine atoms are generally more susceptible to substitution than the chlorine atoms in SNAr reactions. Additionally, the nitro group can be readily reduced to an amine, providing a key functional group for further synthetic transformations.[2][3][4]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and desired products.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group of this compound to form 3,5-dichloro-2,4-difluoroaniline using catalytic hydrogenation. This method is often preferred due to its clean conversion and relatively mild conditions.[2][3]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-dichloro-2,4-difluoroaniline.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the substitution of a fluorine atom with a primary or secondary amine. The fluorine atom at the 2-position is expected to be more reactive towards nucleophilic attack due to the activating effect of the para-nitro group.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine) (2.0-3.0 eq)

-

A suitable base (e.g., potassium carbonate, triethylamine) (2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Reaction vessel with a condenser and magnetic stirrer

-

Standard aqueous work-up reagents (water, brine, organic solvent for extraction)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the anhydrous polar aprotic solvent.

-

Add the amine (2.0-3.0 eq) and the base (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture with stirring to a temperature between 80-120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to isolate the desired amino-substituted derivative.

Protocol 3: Nucleophilic Aromatic Substitution with a Thiol

This protocol describes the reaction of this compound with a thiol to form a thioether derivative. Thiolates are excellent nucleophiles for SNAr reactions.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1-1.5 eq)

-

A suitable base (e.g., potassium carbonate, sodium hydride) (1.2-2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel with a magnetic stirrer

-